molecular formula C7H4ClIO2 B136495 2-Chloro-4-iodobenzoic acid CAS No. 145343-76-6

2-Chloro-4-iodobenzoic acid

Cat. No.: B136495
CAS No.: 145343-76-6
M. Wt: 282.46 g/mol
InChI Key: KVFAMLOGLYILKM-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 of the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

2-Chloro-4-iodobenzoic acid is utilized in various fields of scientific research:

Safety and Hazards

2-Chloro-4-iodobenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Future Directions

2-Chloro-4-iodobenzoic acid may be used to synthesize various compounds, such as 6-chloro-3-(4-methoxyphenyl)-1H-isochromen-1-one, (Z)-3-benzylidene-5-chloroisobenzofuran-1(3H)-one, 6-chloro-3-pentyl-1H-isochromen-1-one, and 4-chloro-2-iodobenzophenone . It is also a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

2-Chloro-4-iodobenzoic acid, like other benzoic acid derivatives, is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the chloro and iodo substituents may influence the compound’s electronic properties, potentially enhancing its reactivity or binding affinity .

Biochemical Pathways

Benzoic acid derivatives are often involved in pathways related to cellular metabolism and signal transduction .

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) can be influenced by factors such as its physicochemical properties, including lipophilicity and water solubility . The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

It’s known that benzoic acid derivatives can exert various biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound’s reactivity or stability might be affected by the pH of its environment due to the ionizable carboxylic acid group .

Biochemical Analysis

Biochemical Properties

It is known that 2-Chloro-4-iodobenzoic acid can react with ynamide to provide the 3,4-disubstituted isocoumarin . This suggests that this compound may interact with certain enzymes or proteins that can facilitate this reaction.

Molecular Mechanism

It is known that it can react with ynamide to form 3,4-disubstituted isocoumarin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzoic acid typically involves the iodination of 2-chlorobenzoic acid. One common method includes the reaction of 2-chlorobenzoic acid with iodine and potassium iodide in the presence of an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, methyl anthranilate can be iodinated to form ethyl 2-amino-5-iodobenzoate, which is then subjected to a Sandmeyer reaction followed by chlorination and hydrolysis to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form 2-iodoxybenzoic acid or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form 2-chloro-4-aminobenzoic acid under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or amines can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like Oxone® or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-2-iodobenzoic acid
  • 2-Iodobenzoic acid
  • 2-Chlorobenzoic acid

Comparison:

  • 4-Chloro-2-iodobenzoic acid: Similar in structure but with the positions of chlorine and iodine atoms reversed. It exhibits different reactivity due to the altered electronic distribution.
  • 2-Iodobenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
  • 2-Chlorobenzoic acid: Lacks the iodine atom, which affects its ability to undergo specific iodination reactions.

2-Chloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

2-chloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFAMLOGLYILKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356303
Record name 2-chloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145343-76-6
Record name 2-chloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodobenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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